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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and structural

elucidation of akuammine, a prominent indole alkaloid. While a definitive single-crystal X-ray

structure of akuammine is not publicly available, this document synthesizes data from

extensive stereochemical studies, biosynthetic pathway analysis, and spectroscopic evidence.

Furthermore, it outlines the established experimental protocols for the structural determination

of related alkaloids, offering a robust framework for researchers in the field of natural product

chemistry and drug development.

Stereochemistry of Akuammine
Akuammine is a complex pentacyclic indole alkaloid with multiple chiral centers, leading to a

defined three-dimensional structure that is crucial for its biological activity. The stereochemistry

of akuammine is established through a combination of biosynthetic studies and advanced

spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

The biosynthesis of akuammiline alkaloids, including akuammine, originates from the

precursor geissoschizine.[1][2][3][4][5] The enzymatic cyclization of geissoschizine, catalyzed

by specific cytochrome P450 enzymes known as rhazimal synthases, forges a key bond

between C7 and C16, establishing the characteristic akuammiline scaffold. This enzymatic

control dictates the stereochemical outcome of the reaction.
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The relative stereochemistry of akuammine can be elucidated using Nuclear Overhauser

Effect Spectroscopy (NOESY). NOESY experiments reveal through-space correlations

between protons that are in close proximity, providing critical insights into the spatial

arrangement of atoms. For instance, correlations between specific protons can confirm the

relative configuration of the substituents on the various stereocenters of the molecule.

Data Presentation: NMR Spectroscopic Data
NMR spectroscopy is the primary tool for the structural elucidation of akuammine in the

absence of a crystal structure. The following tables summarize the reported ¹H and ¹³C NMR

chemical shifts for akuammine in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Akuammine in CDCl₃

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-Ar 6.69 d 2.44

H-Ar 6.61 dd 8.3, 2.5

H-Ar 6.50 d 8.3

H-17 5.43 q 6.9

H-2 4.15 s

CH₃-18
1.52 (from another

source)
d 7.0

OCH₃
3.73 (from another

source)
s

N-CH₃
2.78 (from another

source)
s

Table 2: ¹³C NMR Spectroscopic Data for Akuammine in CDCl₃
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Carbon Chemical Shift (δ, ppm)

C=O 172.2

C-Ar 151.8

C-Ar 142.3

C-Ar 139.3

C-Ar 127.4

C-Ar 122.4

C-Ar 119.9

C-Ar 118.2

C-Ar 109.8

C-Ar 103.9

C-O 74.4

C-N 58.4

C-N 54.6

C 53.7

C 52.7

OCH₃ 51.9

C 50.8

C-N 41.0

CH₂ 31.3

N-CH₃ 29.0

CH₂ 28.0

CH₃ 12.9
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Experimental Protocols
Isolation and Purification of Akuammine
Akuammine is typically isolated from the seeds of Picralima nitida. The general procedure

involves:

Extraction: Powdered seeds are subjected to extraction with a methanolic hydrochloric acid

solution. The extract is then partitioned between an acidic aqueous solution and a non-polar

organic solvent (e.g., hexanes) to remove lipids.

Liquid-Liquid Extraction: The aqueous layer is then basified and extracted with a chlorinated

solvent like dichloromethane to isolate the alkaloids.

Crystallization: The crude alkaloid mixture can be further purified by crystallization. For

instance, washing the mixture with cold acetone can precipitate akuammine as a white

solid.

NMR Spectroscopic Analysis
For the structural and stereochemical elucidation of akuammine, a suite of NMR experiments

is employed:

¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.

¹³C NMR: To identify the chemical shifts of all carbon atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative

stereochemistry by identifying protons that are close in space.
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Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using

deuterated chloroform as the solvent.

Hypothetical Protocol for Single-Crystal X-ray
Diffraction
While a crystal structure for akuammine is not publicly available, the following protocol, based

on established methods for other indole alkaloids, outlines the likely procedure for its

determination.

Crystallization: High-purity akuammine is dissolved in a suitable solvent or solvent mixture

(e.g., methanol, ethanol, acetone, or mixtures with water) to create a supersaturated

solution. Single crystals are grown by slow evaporation of the solvent at a constant

temperature.

Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and

quality is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a beam of monochromatic X-rays. The diffraction

pattern is collected using a modern diffractometer equipped with a sensitive detector (e.g., a

CCD or CMOS detector). Data is collected at a low temperature (e.g., 100 K) to minimize

thermal vibrations.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The crystal structure is solved using direct

methods or Patterson methods and then refined using full-matrix least-squares techniques.

Determination of Absolute Configuration: The absolute stereochemistry can be determined

from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.

The Flack parameter is calculated to confirm the absolute configuration.

Visualizations
The following diagrams illustrate key pathways and workflows related to the stereochemistry

and structural elucidation of akuammine.
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Caption: Biosynthetic pathway of akuammine from geissoschizine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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